4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Lipophilicity Drug-likeness ADME Prediction

4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile (C₁₁H₇ClN₂, MW 202.64 g/mol) belongs to the N-aryl pyrrole benzonitrile class, featuring a 4-chloro substituent on the benzene ring ortho to a pyrrol-1-yl group and para to a nitrile. It is positioned as a synthetic building block within substituted pyrrole patent families targeting checkpoint kinase 1 (Chk1) and other kinase inhibitors.

Molecular Formula C11H7ClN2
Molecular Weight 202.64
CAS No. 862595-50-4
Cat. No. B2384944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(1H-pyrrol-1-yl)benzonitrile
CAS862595-50-4
Molecular FormulaC11H7ClN2
Molecular Weight202.64
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N
InChIInChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H
InChIKeyWEBZIYOWVQVKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS 862595-50-4): Physicochemical Identity & Kinase-Targeted Scaffold Classification


4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile (C₁₁H₇ClN₂, MW 202.64 g/mol) belongs to the N-aryl pyrrole benzonitrile class, featuring a 4-chloro substituent on the benzene ring ortho to a pyrrol-1-yl group and para to a nitrile [1]. It is positioned as a synthetic building block within substituted pyrrole patent families targeting checkpoint kinase 1 (Chk1) and other kinase inhibitors [2]. Commercial availability is documented at ≥95% purity with long-term cool/dry storage .

Why 4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile Cannot Be Interchanged with Other N-Pyrrolyl Benzonitrile Isomers


Regioisomeric N-pyrrolyl benzonitriles and their substitution variants exhibit distinct computed lipophilicity, molecular weight, hydrogen-bond acceptor profiles, and synthetic reactivity profiles that preclude simple interchange [1]. The 4-chloro substitution on the benzene ring imparts both electronic modulation and a synthetic handle for cross-coupling reactions absent in the unsubstituted 2- or 3-pyrrolyl isomers . These properties directly influence compound suitability in kinase-focused library design, where lipophilic efficiency, metabolic stability tuning, and vectors for late-stage functionalization are selection-critical parameters [2].

Quantitative Differentiation of 4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile Against Closest N-Pyrrolyl Benzonitrile Analogs


Lipophilicity Modulation: XLogP3 Comparison Against Unsubstituted and Nitro-Substituted Analogs

4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile (target) exhibits an intermediate computed lipophilicity (XLogP3 = 2.7) that is 0.7 log units higher than 2-(1H-pyrrol-1-yl)benzonitrile (XLogP3 = 2.0) and 0.1 log units lower than 3-(1H-pyrrol-1-yl)benzonitrile (XLogP3 = 2.8). It is 0.8 log units higher than the 5-nitro analog (XLogP3 = 1.9) [1]. This positions the target compound in a favorable range for balancing passive permeability (typically optimal XLogP 2–4) while avoiding excessive lipophilicity associated with promiscuity and poor solubility [2].

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics

With a molecular weight of 202.64 g/mol, the target compound is 34.45 g/mol (20.5%) heavier than its unsubstituted regioisomers (168.19 g/mol for both 2- and 3-(1H-pyrrol-1-yl)benzonitrile) [1]. This is attributable to the chlorine atom (Cl = 35.45 Da) replacing hydrogen. Relative to 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (213.19 g/mol), the target is 10.55 g/mol (4.9%) lighter [1]. In fragment-based drug discovery, the unsubstituted isomers may serve as more efficient fragment starting points (lower MW, higher ligand efficiency potential), whereas the chloro-substituted compound provides a more advanced intermediate with pre-installed vector for further elaboration [2].

Ligand Efficiency Fragment-Based Drug Design Molecular Weight

Synthetic Handle Availability: Chloro Substituent Enables Cross-Coupling Chemistry Absent in Unsubstituted Analogs

The 4-chloro substituent on the target compound provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is entirely absent in 2-(1H-pyrrol-1-yl)benzonitrile and 3-(1H-pyrrol-1-yl)benzonitrile [1]. Aryl chlorides are established substrates for modern catalyst systems, enabling diversification at the 4-position without requiring de novo synthesis of the pyrrole-benzonitrile scaffold [2]. The nitrile group at the 1-position (ortho to pyrrole) remains available for orthogonal transformations (e.g., reduction to amine, hydrolysis to amide/acid), offering dual synthetic vectors [1]. In contrast, the 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile analog provides a reducible nitro group rather than a cross-coupling handle, leading to different downstream chemistry pathways [3].

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Hydrogen-Bond Acceptor Count: Implications for Solubility and Permeability Relative to Nitro Analog

The target compound and both unsubstituted regioisomers each possess one hydrogen-bond acceptor (HBA = 1, from the nitrile nitrogen), whereas 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile has three HBAs (nitrile + two nitro oxygens) [1]. Higher HBA counts generally correlate with lower passive membrane permeability, as each HBA incurs an estimated desolvation penalty of ~3–6 kJ/mol [2]. The target compound thus retains the permeability profile of the unsubstituted isomers while the nitro analog is expected to exhibit reduced passive permeability due to its tripled HBA count [1].

Solubility Permeability Hydrogen Bond Acceptors

Topological Polar Surface Area Constancy: TPSA Maintained Across Regioisomers Despite Substitution Differences

All N-pyrrolyl benzonitrile regioisomers evaluated—including the target compound, 2-(1H-pyrrol-1-yl)benzonitrile, 3-(1H-pyrrol-1-yl)benzonitrile, and 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile—share an identical computed topological polar surface area of 28.7 Ų, below the commonly cited threshold of 60 Ų for good oral absorption and 70–90 Ų for blood-brain barrier penetration [1]. This indicates that TPSA is not a differentiating parameter within this compound class and that all analogs possess similarly favorable predicted passive absorption characteristics according to this metric [2].

Polar Surface Area Oral Bioavailability Blood-Brain Barrier

Patent-Documented Kinase Inhibitor Scaffold Relevance: Structural Embedding in Chk1 Inhibitor Patent Space

Substituted pyrrole compounds of Formula (I) in EP2300457B1, within which the 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile core structure is encompassed, are explicitly claimed as checkpoint kinase 1 (Chk1) inhibitors useful as cancer therapeutics [1]. The patent describes R₂ substitution options including chloro and CN groups consistent with the target compound's substitution pattern [2]. While specific IC₅₀ data for the target compound are not publicly disclosed in the patent, the structural embedding within this Genentech-assigned patent family provides documented precedence for the scaffold's relevance in kinase inhibitor development, distinguishing it from unsubstituted regioisomers that lack the substitution pattern explicitly claimed in the Chk1 inhibitor patent space [3].

Checkpoint Kinase 1 Cancer Therapeutics Patent Landscape

Procurement-Guiding Application Scenarios for 4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Chk1 Inhibitor Lead Optimization Libraries

Research groups prosecuting Chk1 or related kinase targets (GSK-3, Jak family) should select this compound as a late-stage diversification intermediate. The chloro substituent at C4 enables Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl or amine diversity elements without requiring scaffold re-synthesis, while the intermediate lipophilicity (XLogP3 = 2.7) maintains drug-like property space during library expansion [1]. Patent EP2300457B1 provides structural precedent for this substitution pattern in Chk1-active chemotypes [2].

Fragment-to-Lead Programs Requiring Balanced Physicochemical Profiles

For fragment-based drug discovery groups advancing beyond initial fragment hits, the target compound provides a suitable molecular weight (202.64 g/mol) and lipophilicity (XLogP3 = 2.7) intermediate between minimal fragments and lead-like compounds. Its single hydrogen-bond acceptor (HBA = 1) and sub-60 Ų TPSA (28.7 Ų) predict favorable passive permeability, making it appropriate for cell-based screening cascades where permeability is rate-limiting [1]. The unsubstituted regioisomers (MW 168.19) may be preferred only for earlier-stage fragment screening where minimal MW is paramount [2].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration Around the Pyrrole-Benzonitrile Core

Medicinal chemistry teams exploring SAR around N-aryl pyrrole kinase inhibitor scaffolds should use this compound as the 4-chloro reference point for systematic comparisons against the 5-nitro analog (HBA = 3, higher polarity) and unsubstituted isomers (no cross-coupling handle). The orthogonal reactivity of the chloro (cross-coupling) and nitrile (reduction/hydrolysis) groups permits parallel diversification strategies in array format [1]. This enables head-to-head SAR assessment of C4-substituted analogs within a single synthetic campaign [2].

Chemical Biology Probe Development: Target Engagement Studies in Kinase Pathways

For chemical biology groups developing kinase-targeted probes requiring bioconjugation handles, the chloro substituent offers a latent attachment point for linker installation via Pd-catalyzed coupling without perturbing the pyrrole-benzonitrile pharmacophore. The identical TPSA (28.7 Ų) to unsubstituted analogs ensures that linker attachment at the 4-position does not fundamentally alter the polarity profile relative to the parent scaffold, an important consideration for maintaining target engagement fidelity [1].

Quote Request

Request a Quote for 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.